An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidin-2-one: Synthesis, Properties, and Scientific Context
An In-depth Technical Guide to 3-(4-Chlorophenyl)piperidin-2-one: Synthesis, Properties, and Scientific Context
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)piperidin-2-one, a substituted δ-valerolactam. Directed at researchers, medicinal chemists, and drug development professionals, this document navigates the compound's core characteristics, plausible synthetic pathways, and its potential role as a scaffold in medicinal chemistry.
Executive Summary: Identity and Availability
An extensive search of prominent chemical databases and supplier catalogs indicates that 3-(4-Chlorophenyl)piperidin-2-one is not a readily available commercial product and, as such, does not have a registered CAS number at the time of this guide's publication. The absence of a dedicated entry in databases like PubChem, Sigma-Aldrich, and ChemicalBook suggests that this compound is primarily a research or novel synthetic target rather than a common building block.[1][2]
Despite the lack of a registered CAS number, we can define the molecule by its fundamental properties derived from its structure.
Table 1: Core Molecular Identifiers (Calculated)
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)piperidin-2-one |
| Canonical SMILES | C1CC(C(=O)NC1)C2=CC=C(C=C2)Cl |
| Chemical Class | δ-Valerolactam |
Introduction: The 3-Aryl-2-Piperidone Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in thousands of compounds studied in clinical and preclinical trials.[3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for targeting a wide array of biological receptors. When a carbonyl group is introduced at the 2-position, the structure becomes a 2-piperidone, or δ-valerolactam.
The addition of an aryl group, particularly at the 3-position, introduces a critical pharmacophore and creates a chiral center, opening avenues for stereoselective interactions with biological targets. The 3-aryl-2-piperidone core is a privileged scaffold found in molecules with diverse biological activities, including central nervous system (CNS) agents and enzyme inhibitors. The specific substitution of a 4-chlorophenyl group, as in the topic compound, is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through halogen bonding or by occupying hydrophobic pockets in target proteins.
Retrosynthetic Analysis and Proposed Synthesis Strategy
Given the absence of a documented synthesis for 3-(4-Chlorophenyl)piperidin-2-one, we propose a robust and logical pathway based on well-established methodologies for 2-piperidone synthesis.[3][4] The most direct and reliable approach is the intramolecular cyclization (lactamization) of a δ-amino acid precursor.
Our retrosynthetic analysis identifies δ-amino-γ-(4-chlorophenyl)pentanoic acid as the key immediate precursor. This precursor can be constructed through a Michael addition of a suitable nitrogen source to a substituted glutaconic acid derivative, which in turn can be prepared from 4-chlorobenzaldehyde.
Caption: Retrosynthetic pathway for 3-(4-Chlorophenyl)piperidin-2-one.
Detailed Experimental Protocols (Proposed)
The following protocols are designed as a self-validating system, with each step yielding a stable, characterizable intermediate. The causality behind experimental choices is explained to provide a clear rationale for the selected conditions.
Step 1: Synthesis of Diethyl 2-(4-chlorobenzylidene)malonate
This initial step employs the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound like diethyl malonate.
-
Rationale: Piperidine and acetic acid are used as catalysts. Piperidine acts as a base to deprotonate the diethyl malonate, forming the nucleophilic enolate, while acetic acid protonates the intermediate alkoxide, facilitating the elimination of water. Toluene is an excellent solvent for this reaction as it allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product.
-
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-chlorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once water evolution ceases (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or recrystallization from ethanol to obtain the pure diethyl 2-(4-chlorobenzylidene)malonate.
-
Step 2: Synthesis of Diethyl 2-(4-chlorophenyl)propane-1,3-dicarboxylate
This step involves a conjugate addition (Michael addition) of a nucleophile to the activated alkene. We will use the enolate of diethyl malonate again for this purpose.
-
Rationale: Sodium ethoxide is a strong base capable of quantitatively generating the malonate enolate. The 1,4-addition of this nucleophile to the product from Step 1 creates the desired carbon skeleton.
-
Protocol:
-
In a dry, inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
Add a solution of diethyl 2-(4-chlorobenzylidene)malonate (1.0 eq) in ethanol.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with 1M HCl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tetraester.
-
Step 3: Hydrolysis and Decarboxylation to 3-(4-Chlorophenyl)glutaric acid
This step converts the tetraester into the corresponding diacid.
-
Rationale: Saponification with a strong base like KOH followed by acidification will hydrolyze all four ester groups. The resulting gem-dicarboxylic acids are unstable and will readily decarboxylate upon heating to yield the target glutaric acid derivative.
-
Protocol:
-
Dissolve the crude product from Step 2 in ethanol and add an aqueous solution of KOH (5.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture and acidify to pH ~1 with concentrated HCl.
-
Heat the acidic mixture to reflux for 1-2 hours to effect decarboxylation (monitor CO₂ evolution).
-
Cool the solution, extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-(4-chlorophenyl)glutaric acid, which can be purified by recrystallization.
-
Step 4: Synthesis of 3-(4-Chlorophenyl)glutarimide
Formation of the cyclic imide is a key step towards the final lactam.
-
Rationale: Heating the diacid with urea is a classical and efficient method for producing glutarimides. Urea decomposes upon heating to ammonia and isocyanic acid, with the in-situ generated ammonia acting as the nitrogen source for the cyclization.
-
Protocol:
-
Thoroughly mix 3-(4-chlorophenyl)glutaric acid (1.0 eq) and urea (2.0 eq) in a flask.
-
Heat the mixture to 150-160 °C for 2-3 hours.
-
Cool the reaction mass and treat with water to dissolve any excess urea and byproducts.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)glutarimide.
-
Step 5: Reduction to 3-(4-Chlorophenyl)piperidin-2-one
The final step is the selective reduction of one of the imide carbonyls to a methylene group.
-
Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled conditions (e.g., in a protic solvent like ethanol at low temperature), can selectively reduce the more reactive carbonyl of the imide to a hydroxyl group, which then exists in equilibrium with the open-chain amino acid form, which is then further reduced. A more robust method might involve catalytic hydrogenation. For simplicity and control, a selective chemical reductant is proposed.
-
Protocol:
-
Suspend 3-(4-chlorophenyl)glutarimide (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully quench by adding 1M HCl until the solution is acidic.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, 3-(4-chlorophenyl)piperidin-2-one.
-
Physicochemical Properties and Structural Insights (Predicted)
While experimental data is unavailable, the structure of 3-(4-Chlorophenyl)piperidin-2-one allows for the prediction of its key properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Insight | Rationale |
| Physical State | Likely a white to off-white solid | The rigid, polar lactam structure and molecular weight are conducive to a crystalline solid state at room temperature. |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM). Sparingly soluble in water. | The lactam moiety provides polarity and hydrogen bonding capabilities, while the chlorophenyl group adds significant nonpolar character. |
| Chirality | The C3 position is a stereocenter. | The compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed. |
| pKa | Amide N-H proton is weakly acidic (pKa ~17). | Typical for secondary amides; deprotonation requires a very strong base. |
Potential Applications in Drug Discovery and Research
The 3-(4-chlorophenyl)-2-piperidone scaffold is a valuable starting point for the development of novel therapeutics.
-
CNS Agents: The piperidine core is prevalent in drugs targeting the central nervous system. Modifications of the lactam nitrogen could lead to derivatives with potential activity as antipsychotics, antidepressants, or anxiolytics, building on the legacy of other chlorophenyl-piperidine drugs like Haloperidol.[5]
-
Enzyme Inhibitors: Lactams can act as mimics of peptide bonds and may serve as inhibitors for proteases or other enzymes. The 4-chlorophenyl group can be oriented to interact with specific hydrophobic pockets within an enzyme's active site.
-
Chemical Probes: As a novel scaffold, this compound and its derivatives could be used to probe biological systems and identify new therapeutic targets.
Workflow Visualization
The proposed multi-step synthesis can be visualized as a clear workflow from common starting materials to the final target compound.
Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)piperidin-2-one.
References
-
PubChem. 3-[(4-Chlorophenyl)methyl]piperidine. [Link]
-
PubChem. 3-[3-[1-[1-(4-Chlorophenyl)ethyl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]propanenitrile. [Link]
-
SYNTHETIC APPLICATIONS OF 2-ARYL-4-PIPERIDONES. [Link]
-
Buffat, M. P. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 2004, 60(8), 1701-1729. [Link]
-
ACS Publications. Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry, 1971, 36(16), 2211–2215. [Link]
-
ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. [Link]
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
ResearchGate. Synthesis of Substituted 3-Arylpiperidines and 3-Arylpyrrolidines by Radical 1,4 and 1,2-Aryl Migrations. [Link]
-
DTIC. Piperidine Synthesis. [Link]
